molecular formula C13H12BrF3N2O2 B11617618 (2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11617618
M. Wt: 365.15 g/mol
InChI Key: SOOCHUUGHGZFTM-UHFFFAOYSA-N
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Description

(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that features a brominated phenyl group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The final step involves the bromination of the phenyl ring using brominating agents such as N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The brominated phenyl group and the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, and the pyrazole ring, which enhances its potential for biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C13H12BrF3N2O2

Molecular Weight

365.15 g/mol

IUPAC Name

(2-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C13H12BrF3N2O2/c1-2-8-7-12(21,13(15,16)17)19(18-8)11(20)9-5-3-4-6-10(9)14/h3-6,21H,2,7H2,1H3

InChI Key

SOOCHUUGHGZFTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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